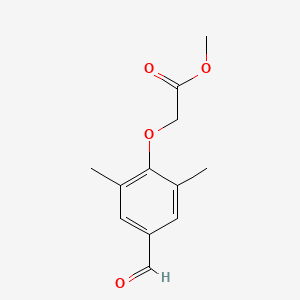

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate: is an organic compound with the molecular formula C12H14O4 and a molecular weight of 222.24 g/mol. This compound is characterized by its phenolic structure, featuring a formyl group and two methyl groups on the benzene ring, as well as an acetate ester group.

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis typically begins with 2,6-dimethylphenol and formic acid.

Reaction Steps: The formylation of 2,6-dimethylphenol is achieved through a reaction with formic acid under acidic conditions.

Esterification: The resulting 4-formyl-2,6-dimethylphenol is then reacted with methyl chloroacetate in the presence of a base to form the final product.

Industrial Production Methods:

Batch Process: The compound is often synthesized in a batch process, where the reaction mixture is carefully controlled to ensure high yield and purity.

Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve the desired purity level.

Types of Reactions:

Oxidation: The formyl group can be oxidized to a carboxylic acid group under strong oxidizing conditions.

Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

Substitution: The phenolic hydroxyl group can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) under acidic conditions.

Reduction: Sodium borohydride (NaBH4) in methanol.

Substitution: Halogenating agents like bromine (Br2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-formyl-2,6-dimethylbenzoic acid.

Reduction: 4-hydroxy-2,6-dimethylbenzaldehyde.

Substitution: 4-bromo-2,6-dimethylphenol.

Wissenschaftliche Forschungsanwendungen

Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. Biology: It serves as a building block in the synthesis of biologically active molecules, including potential therapeutic agents. Medicine: Research is ongoing to explore its potential use in drug development, particularly in the treatment of diseases related to oxidative stress. Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The compound exerts its effects through its phenolic structure, which can interact with various molecular targets. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetate ester group can undergo hydrolysis, releasing active phenolic compounds that may interact with cellular pathways involved in oxidative stress and inflammation.

Vergleich Mit ähnlichen Verbindungen

Methyl 2-(2,6-dimethylphenoxy)acetate: Lacks the formyl group, resulting in different reactivity and biological activity.

Methyl 2-(4-hydroxy-2,6-dimethylphenoxy)acetate: Contains a hydroxyl group instead of a formyl group, leading to different chemical properties and applications.

Uniqueness: Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate is unique due to the presence of the formyl group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

Biologische Aktivität

Methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications and biochemical interactions. This article explores the biological activity of this compound, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by a phenoxy group with a formyl substitution. The presence of the formyl group enhances its reactivity and potential for interaction with biological molecules. The compound can be synthesized through various organic reactions, often involving the use of acetic anhydride and specific phenolic substrates.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Interaction : The compound acts as a substrate for various enzymes, influencing metabolic pathways. It can either inhibit or activate enzyme activity depending on its concentration and the specific enzyme involved .

- Cell Signaling Modulation : this compound has been shown to modulate cell signaling pathways. This modulation can lead to alterations in gene expression profiles, affecting processes such as apoptosis, proliferation, and differentiation .

- Oxidative Stress Response : The compound may influence oxidative stress responses in cells. By interacting with reactive oxygen species (ROS), it can either alleviate or exacerbate oxidative damage, depending on the cellular context and dosage .

Cellular Effects

The effects of this compound on cellular processes are profound:

- Gene Expression : Studies indicate that this compound can upregulate or downregulate specific genes involved in metabolic pathways and stress responses. For example, it has been linked to the modulation of genes associated with antioxidant defense mechanisms .

- Cell Viability : In vitro studies demonstrate that at low concentrations, the compound promotes cell viability and proliferation; however, at higher concentrations, it exhibits cytotoxic effects .

Dosage Effects in Animal Models

Research involving animal models has shown that dosage significantly impacts the biological activity of this compound:

- Low Doses : At low doses, beneficial effects such as enhanced metabolic activity and improved cell survival rates are observed.

- High Doses : Conversely, high doses lead to toxic effects characterized by increased apoptosis and necrosis in various cell types .

Case Studies

Several studies have investigated the biological activity of this compound:

- Study on Antioxidant Activity : A study demonstrated that the compound significantly reduced ROS levels in cultured neuronal cells, indicating its potential as a neuroprotective agent against oxidative stress.

- Cancer Research : In cancer cell lines, this compound was found to inhibit tumor growth by inducing apoptosis through the activation of caspase pathways. This suggests potential applications in cancer therapy .

- Diabetes Model : In diabetic animal models, the compound improved insulin sensitivity and glucose uptake in skeletal muscle tissues, highlighting its role in metabolic regulation .

Research Findings Summary Table

Eigenschaften

IUPAC Name |

methyl 2-(4-formyl-2,6-dimethylphenoxy)acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O4/c1-8-4-10(6-13)5-9(2)12(8)16-7-11(14)15-3/h4-6H,7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSJWOCJILYIXQQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1OCC(=O)OC)C)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.